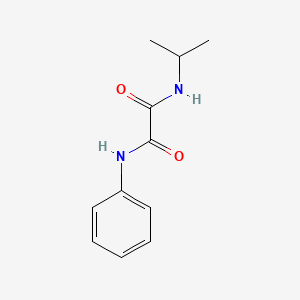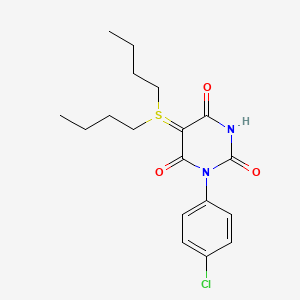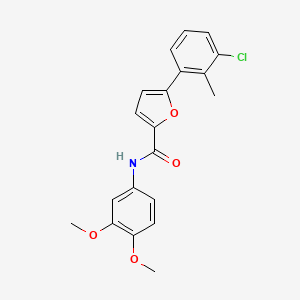
(4-chlorophenyl)(3,4-diethoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-chlorophenyl)(3,4-diethoxyphenyl)methanone, also known as 4-CEC, is a synthetic cathinone that belongs to the family of amphetamine-like stimulants. 4-CEC is a designer drug that has been synthesized in recent years and has gained popularity in the recreational drug market. Despite its illicit use, 4-CEC has been the subject of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of (4-chlorophenyl)(3,4-diethoxyphenyl)methanone involves the inhibition of dopamine reuptake in the brain. This results in an increase in dopamine levels, which leads to the stimulation of the central nervous system. The exact mechanism of action is still being studied, but it is believed that this compound acts as a dopamine reuptake inhibitor, similar to other stimulants such as cocaine and amphetamines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to other stimulants. It increases the levels of dopamine, norepinephrine, and serotonin in the brain, leading to increased alertness, focus, and euphoria. It also increases heart rate, blood pressure, and body temperature, which can be dangerous in high doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4-chlorophenyl)(3,4-diethoxyphenyl)methanone in lab experiments is its high potency and selectivity for the dopamine transporter. This makes it a useful tool for studying the role of dopamine in the brain and for developing new treatments for dopamine-related disorders. However, the limitations of using this compound in lab experiments include its potential for abuse and its lack of approval for medical use.
Direcciones Futuras
There are several future directions for the research on (4-chlorophenyl)(3,4-diethoxyphenyl)methanone. One direction is to further study its mechanism of action and its potential for the treatment of dopamine-related disorders. Another direction is to develop new analogs of this compound with improved selectivity and safety profiles. Additionally, research can be conducted on the long-term effects of this compound on the brain and its potential for addiction and abuse. Overall, the research on this compound has the potential to lead to new treatments for neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of (4-chlorophenyl)(3,4-diethoxyphenyl)methanone involves the reaction of 4-chlorobenzaldehyde with 3,4-diethoxyphenylacetonitrile in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then hydrolyzed to yield this compound. This synthesis method has been described in several research articles and has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
(4-chlorophenyl)(3,4-diethoxyphenyl)methanone has been the subject of scientific research due to its potential therapeutic applications. It has been found to exhibit an affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This property makes this compound a potential candidate for the treatment of attention deficit hyperactivity disorder (ADHD) and other dopamine-related disorders.
Propiedades
IUPAC Name |
(4-chlorophenyl)-(3,4-diethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO3/c1-3-20-15-10-7-13(11-16(15)21-4-2)17(19)12-5-8-14(18)9-6-12/h5-11H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAOZDJEBZEDBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Cl)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-furyl)-N-isopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4999057.png)
![1-{2-[5-(2-methyl-1,3-thiazol-4-yl)-1,2,4-oxadiazol-3-yl]ethyl}-2-pyrrolidinone](/img/structure/B4999073.png)
![methyl 2-({N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzoate](/img/structure/B4999082.png)
![4-[(4-hydroxy-1-piperidinyl)carbonothioyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B4999084.png)
![ethyl 7-cyclopropyl-3-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4999088.png)
![4-amino-N-(2-{[(4-bromophenyl)sulfonyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B4999096.png)
![N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]propanamide](/img/structure/B4999100.png)
![N-1H-benzimidazol-2-yl-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)acetamide](/img/structure/B4999108.png)
![2-(4-chlorophenoxy)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B4999120.png)

![N-({[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B4999130.png)


